molecular formula C14H22N2OS B216357 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No. B216357
M. Wt: 266.4 g/mol
InChI Key: JJPJHQQXTFZIHK-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down an endocannabinoid called anandamide, which is involved in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and addiction.

Mechanism of Action

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide acts on the endocannabinoid system, which is involved in pain regulation, mood, and appetite. By increasing levels of anandamide, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can lead to pain relief, reduced anxiety, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to increase levels of anandamide in the brain, leading to pain relief, reduced anxiety, and reduced drug-seeking behavior. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to have anti-inflammatory effects and to improve cognitive function in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has a short half-life and must be administered frequently to maintain its effects. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has poor solubility in water, which can make dosing and administration challenging.

Future Directions

There are several potential future directions for 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea research. One area of interest is the potential therapeutic applications of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea in pain management, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects and safety of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea. Finally, there is potential for the development of new FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized using a multi-step process involving the reaction of 4-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxypropylamine to form the thiourea derivative, which is subsequently reduced to 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea using sodium borohydride.

Scientific Research Applications

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been investigated for its potential therapeutic applications in pain management, anxiety, and addiction. Studies have shown that 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea increases levels of anandamide in the brain, leading to pain relief and reduced anxiety. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to reduce drug-seeking behavior in preclinical models of addiction.

properties

Product Name

1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

1-(4-butylphenyl)-3-(3-hydroxypropyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-2-3-5-12-6-8-13(9-7-12)16-14(18)15-10-4-11-17/h6-9,17H,2-5,10-11H2,1H3,(H2,15,16,18)

InChI Key

JJPJHQQXTFZIHK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCCO

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NCCCO

Origin of Product

United States

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